2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine is a complex organic compound characterized by the presence of both pyridine and pyrimidine rings. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the nucleophilic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with appropriate nucleophiles, followed by cyclization to form the pyrimidine ring . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyridine and pyrimidine rings.
Substitution: The trifluoromethyl and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Organometallic reagents, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine and pyrimidine compounds .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrimidine ring.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a similar pyridine ring with different substituents.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine is unique due to the combination of its trifluoromethyl group and the presence of both pyridine and pyrimidine rings. This structural complexity imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H9ClF3N3O |
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Molecular Weight |
303.67 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C12H9ClF3N3O/c1-6-3-9(20-2)19-11(18-6)10-8(13)4-7(5-17-10)12(14,15)16/h3-5H,1-2H3 |
InChI Key |
ITRYCGFVQOZUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Origin of Product |
United States |
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